molecular formula C8H7ClO2 B1293382 Phenyl chloroacetate CAS No. 620-73-5

Phenyl chloroacetate

Cat. No. B1293382
CAS RN: 620-73-5
M. Wt: 170.59 g/mol
InChI Key: AGUWUIVKDXDKBT-UHFFFAOYSA-N
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Description

Phenyl chloroacetate is a chemical compound with the molecular formula C8H7ClO2 . It is also known by other names such as phenyl 2-chloroacetate and has a molecular weight of 170.59 g/mol .


Synthesis Analysis

While specific synthesis methods for Phenyl chloroacetate were not found in the search results, a related compound, N-(substituted phenyl)-2-chloroacetamides, was synthesized and studied for antimicrobial potential . The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of Phenyl chloroacetate consists of a phenyl group (a benzene ring) attached to a chloroacetic acid ester . The InChI string representation of its structure is InChI=1S/C8H7ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 .


Physical And Chemical Properties Analysis

Phenyl chloroacetate has a molecular weight of 170.59 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 170.0134572 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 11 .

Future Directions

While specific future directions for Phenyl chloroacetate were not found in the search results, a study on phenoxy derivatives, which are structurally similar to Phenyl chloroacetate, suggests that these compounds have potential therapeutic applications .

Mechanism of Action

Biochemical Pathways

Phenyl chloroacetate may be involved in various biochemical pathways. It’s possible that Phenyl chloroacetate could influence pathways related to the metabolism of phenolic compounds , but more research is needed to confirm this and to understand the full range of biochemical pathways affected by Phenyl chloroacetate.

properties

IUPAC Name

phenyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUWUIVKDXDKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060722
Record name Acetic acid, chloro-, phenyl ester
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl chloroacetate

CAS RN

620-73-5
Record name Acetic acid, 2-chloro-, phenyl ester
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Record name Phenyl chloroacetate
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Record name PHENYL CHLOROACETATE
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Record name Acetic acid, 2-chloro-, phenyl ester
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Record name Acetic acid, chloro-, phenyl ester
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Record name Phenyl chloroacetate
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Record name PHENYL CHLOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Phenyl Chloroacetate primarily used for in scientific research?

A1: Phenyl Chloroacetate is frequently employed as a model compound in chemical kinetics studies, particularly for investigating fast reactions. [] Its rapid hydrolysis in basic conditions makes it ideal for evaluating the performance of novel experimental setups designed for sub-millisecond measurements, such as microfabricated silicon mixers. []

Q2: Can you describe the synthesis of Phenyl Chloroacetate and its use in polymer chemistry?

A2: While a specific synthesis route for Phenyl Chloroacetate isn't detailed in the provided abstracts, its derivative, Dimethyl 1,4-phenylene-bis-oxyacetate, is synthesized by reacting a lower alkyl or phenyl chloroacetate with a metal alkoxide. [] This compound serves as a monomer for producing radiation-sterilizable polymers suitable for medical applications like sutures and absorbent surgical products. [] Additionally, Phenyl Chloroacetate derivatives play a role in synthesizing block copolymers. A "living" radical polymerization technique utilizes a macroinitiator containing the Phenyl Chloroacetate moiety, known for its high initiation rate, to create block copolymers like poly(ethylene oxide)-block-poly(methyl methacrylate). []

Q3: How do substituents on the aromatic ring influence the fragmentation pattern of Phenyl Chloroacetate in mass spectrometry?

A3: Research indicates that the fragmentation of aryl esters, including Phenyl Chloroacetate, in mass spectrometry is significantly affected by both the aryl and acyl substituents. [] The study observed that esters with acyl groups possessing low ionization potentials, like Phenyl Chloroacetate, exhibit more pronounced changes in fragmentation patterns due to variations in aryl substituents compared to those with acyl groups having high ionization potentials. [] This suggests that electron-donating or withdrawing groups on the aromatic ring can alter the electron density distribution, influencing the preferred fragmentation pathways during mass spectrometry analysis.

Q4: Are there any studies investigating the biological activity of Phenyl Chloroacetate derivatives?

A4: Yes, recent studies have explored the antimicrobial properties of Phenyl Chloroacetate derivatives. Specifically, 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives, synthesized from a Phenyl Chloroacetate precursor, have demonstrated promising in vitro antibacterial activity against S. aureus and E. coli, and antifungal activity against C. albicans. [] These findings suggest potential applications for these derivatives in developing novel antimicrobial agents.

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